molecular formula C17H18N4O2 B2940286 N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097868-68-1

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2940286
CAS No.: 2097868-68-1
M. Wt: 310.357
InChI Key: ORQWRTYDZQTQAE-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.357. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Heterocyclic Derivatives

Research on the synthesis and characterization of heterocyclic derivatives related to N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine has shown promising developments. For instance, studies have demonstrated the synthesis of various pyrazole and pyrimidine derivatives through different synthetic pathways, showcasing their potential in scientific research applications. These compounds have been characterized using a range of techniques such as FT-IR, UV-visible spectroscopy, proton NMR, and X-ray crystallography, providing detailed insights into their structural and chemical properties (Titi et al., 2020).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of synthesized heterocyclic compounds have been a significant focus of research. Various studies have explored the biological activities of these compounds against different cancer cell lines and microbes, revealing their potential as pharmacophore sites for developing new therapeutic agents. For example, pyrimidine-linked pyrazole heterocyclics have been evaluated for their insecticidal and antibacterial potential, indicating their effectiveness in biological applications (Deohate & Palaspagar, 2020).

Novel Synthetic Approaches

Innovative synthetic approaches have been employed to create a variety of heterocyclic compounds, including those with pyrimidinone, pyrazolo, and naphthyridine skeletons. Microwave irradiation, for instance, has been utilized to accelerate the synthesis process, offering a more efficient and safer alternative for small-scale fast synthesis suitable for biomedical screening. This method highlights the advancements in synthetic chemistry aimed at producing compounds with potential biological and pharmacological applications (Han et al., 2009).

Antidepressant and Nootropic Agents

The exploration of heterocyclic compounds as potential antidepressant and nootropic agents has also been a subject of interest. Specific compounds have shown promising results in preclinical models for their antidepressant activity and cognitive-enhancing effects, suggesting their potential in treating CNS disorders. This research direction underscores the therapeutic possibilities of heterocyclic derivatives in addressing mental health conditions (Thomas et al., 2016).

Properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-17(15-6-5-12-3-1-2-4-14(12)23-15)21-9-13(10-21)20-16-7-8-18-11-19-16/h1-4,7-8,11,13,15H,5-6,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQWRTYDZQTQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.